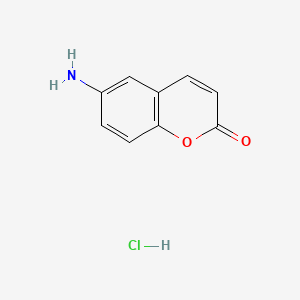

6-Aminocumarinhydrochlorid

Übersicht

Beschreibung

6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .

Synthesis Analysis

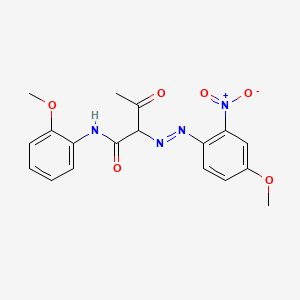

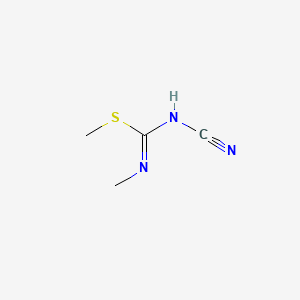

6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .Molecular Structure Analysis

The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis

6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .Physical and Chemical Properties Analysis

6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .Wissenschaftliche Forschungsanwendungen

Fluoreszierende Markierung in der Biochemie

6-Aminocumarinhydrochlorid dient als wertvolles Werkzeug in der Biochemie für die fluoreszierende Markierung von Biomolekülen . Seine Fähigkeit zur Fluoreszenz macht es zu einem hervorragenden Marker für die Verfolgung und Beobachtung biologischer Prozesse auf molekularer Ebene. Diese Anwendung ist entscheidend für das Verständnis komplexer biochemischer Pfade und Interaktionen in Zellen.

Pharmakologische Forschung

In der Pharmakologie wird this compound als pharmazeutischer Zwischenstoff eingesetzt . Forscher nutzen seine chemischen Eigenschaften, um neue Verbindungen mit potenziellen therapeutischen Wirkungen zu synthetisieren. Es ist besonders wichtig bei der Entwicklung von Medikamenten, die eine fluoreszierende Komponente für die Verfolgung und Diagnose benötigen.

Medizinische Diagnostik

Die fluoreszierenden Eigenschaften der Verbindung werden in der medizinischen Diagnostik genutzt . Es kann in polymeren Nanopartikeln für die Krebsbildgebung integriert werden und bietet eine nicht-invasive Methode zur Detektion und Überwachung des Fortschreitens von Tumoren durch optische Bildgebungstechniken.

Chemische Synthese

This compound ist in der chemischen Synthese von Bedeutung, insbesondere bei der Herstellung neuer Cumarinderivate mit biofilmhemmender und entzündungshemmender Wirkung . Diese synthetisierten Verbindungen haben eine breite Palette von Anwendungen, darunter antimikrobielle und entzündungshemmende Medikamente.

Materialwissenschaften

In den Materialwissenschaften sind die fluoreszierenden Eigenschaften von this compound vorteilhaft bei der Entwicklung neuer Materialien, die auf Umweltreize reagieren, wie z. B. die Detektion von Metallionen . Dies hat Auswirkungen auf die Herstellung von intelligenten Materialien, die ihre Eigenschaften als Reaktion auf bestimmte chemische Trigger ändern können.

Umweltwissenschaften

Die Rolle der Verbindung in den Umweltwissenschaften ist im Entstehen begriffen, insbesondere bei der Detektion von Metallionen und anderen Umweltverschmutzern . Seine Empfindlichkeit gegenüber verschiedenen Umweltfaktoren macht es zu einem potenziellen Kandidaten für die Überwachung und Aufrechterhaltung des ökologischen Gleichgewichts.

Wirkmechanismus

Target of Action

6-Aminocoumarin hydrochloride is a compound with significant biological activity

Mode of Action

It is known that coumarins, a class of compounds to which 6-Aminocoumarin hydrochloride belongs, can interact with various biological targets and induce changes . .

Biochemical Pathways

Coumarins are known to be involved in various metabolic pathways in plants . .

Safety and Hazards

Zukünftige Richtungen

Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .

Biochemische Analyse

Biochemical Properties

6-Aminocoumarin hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit biofilm formation in Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound’s interaction with these enzymes and proteins involves binding to specific sites, thereby inhibiting their activity and preventing biofilm formation. Additionally, 6-Aminocoumarin hydrochloride exhibits anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated macrophage cells .

Cellular Effects

6-Aminocoumarin hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in inflammatory responses, reducing the production of pro-inflammatory cytokines . These effects highlight the potential of 6-Aminocoumarin hydrochloride in therapeutic applications, particularly in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of 6-Aminocoumarin hydrochloride involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as those involved in biofilm formation and inflammation, thereby inhibiting their activity . Additionally, 6-Aminocoumarin hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminocoumarin hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Aminocoumarin hydrochloride remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on biofilm formation and inflammation .

Dosage Effects in Animal Models

The effects of 6-Aminocoumarin hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-Aminocoumarin hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, some of which retain biological activity. The effects of 6-Aminocoumarin hydrochloride on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 6-Aminocoumarin hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins . These properties are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

6-Aminocoumarin hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications play a crucial role in directing 6-Aminocoumarin hydrochloride to specific compartments or organelles, thereby influencing its biological activity . Understanding the subcellular localization of 6-Aminocoumarin hydrochloride is vital for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-aminochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGAIXSSYAHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981714 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-79-7 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

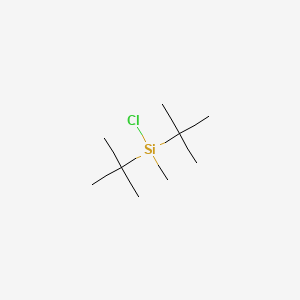

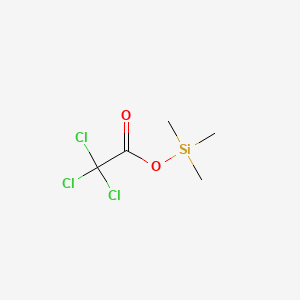

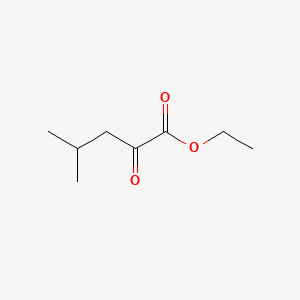

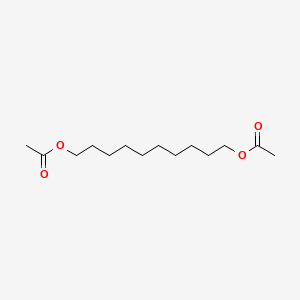

Retrosynthesis Analysis

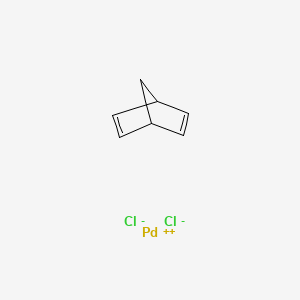

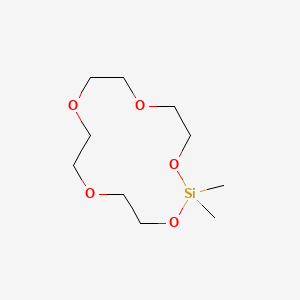

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)